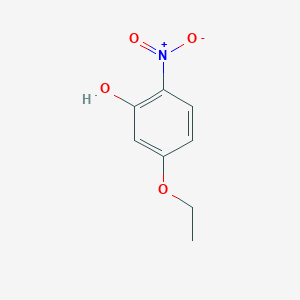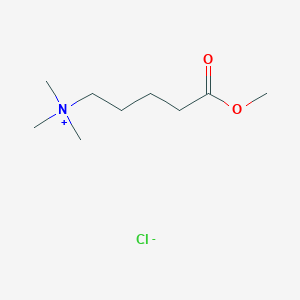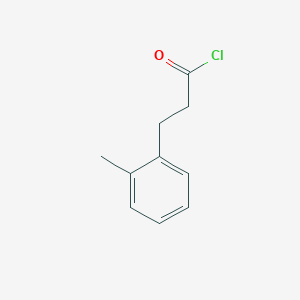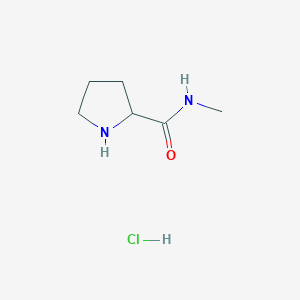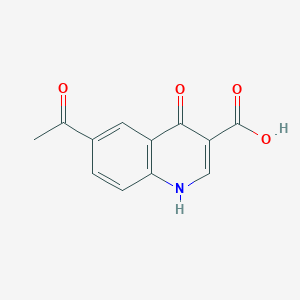
6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative with significant relevance in medicinal chemistry. This compound is part of the quinolone family, known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the condensation of 6-acetyl-4-oxo-1,4-dihydroquinoline with aromatic aldehydes under basic conditions . The reaction is often carried out in solvents such as methanol, ethanol, or acetonitrile, and requires reflux conditions to achieve high yields .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates like ethyl 2,4-dichloro-5-fluorobenzoylacetate, followed by cyclization and functional group modifications .
Chemical Reactions Analysis
Types of Reactions: 6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinolone derivatives with different oxidation states.
Reduction: Formation of reduced quinolone derivatives.
Substitution: Introduction of various substituents at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products: The major products formed from these reactions include various quinolone derivatives with modified functional groups, enhancing their biological activities .
Scientific Research Applications
6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex quinolone derivatives.
Biology: Studied for its antibacterial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent and its role in developing new therapeutic drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and leading to the disruption of DNA replication and cell division . This mechanism is similar to that of other quinolone antibiotics, which selectively target bacterial enzymes without affecting mammalian cells .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: Known for their antibacterial and antiviral activities.
Fluoroquinolones: Widely used antibiotics with enhanced potency and broader spectrum of activity.
4-Quinolone-3-carboxamides: Investigated for their anticancer and anti-inflammatory properties.
Uniqueness: 6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its specific acetyl and carboxylic acid functional groups, which contribute to its unique chemical reactivity and biological activity profile .
Properties
IUPAC Name |
6-acetyl-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-6(14)7-2-3-10-8(4-7)11(15)9(5-13-10)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQPPQKOHRGIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











